
1-(Thiophène-2-yl)éthanol
Vue d'ensemble
Description
1-(Thiophen-2-yl)ethanol is a useful research compound. Its molecular formula is C6H8OS and its molecular weight is 128.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Thiophen-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Marquage fluorescent des biopolymères
“1-(Thiophène-2-yl)éthanol” est utilisé dans la préparation d'isothiocyanates d'oligothiophène, qui servent de marqueurs fluorescents pour les biopolymères. Cette application est cruciale dans les études biologiques où la visualisation et le suivi des biomolécules sont nécessaires .
Synthèse de composés analgésiques
Ce composé est également impliqué dans la synthèse de médicaments analgésiques tels que le Sulfentanyl, ce qui souligne son importance dans la recherche et le développement pharmaceutiques .
Synthèse de médicaments antithrombotiques
Une autre application importante est la synthèse de médicaments antithrombotiques tels que le sulfate d'hydrogène de clopidogrel, ce qui met en évidence son rôle dans la création de traitements contre les maladies cardiaques .
Propriétés antimicrobiennes et anticancéreuses
Des dérivés de “this compound” ont été synthétisés et ont démontré des propriétés antimicrobiennes, ainsi qu'une capacité à contrôler la croissance de lignées cellulaires cancéreuses pulmonaires humaines, soulignant son potentiel dans la recherche sur la thérapie anticancéreuse .
Activités anticancéreuses du sein
Les dérivés du composé ont été évalués pour leurs activités anticancéreuses du sein in vivo à l'aide d'un modèle xénogreffe de cancer du sein chez la souris, ce qui constitue une étape importante dans le développement de nouveaux traitements contre le cancer .
Amélioration de l'activité biologique
Les analogues à base de thiophène, y compris ceux dérivés de “this compound”, sont étudiés de manière approfondie pour leur potentiel en tant que composés biologiquement actifs présentant divers effets biologiques, ce qui est essentiel pour la chimie médicinale .
Applications en chimie médicinale
Enfin, le thiophène et ses dérivés jouent un rôle indispensable en chimie médicinale pour la production de banques combinatoires et la recherche de molécules de tête, ce qui indique son importance thérapeutique étendue .
Orientations Futures
1-(Thiophen-2-yl)ethanol is a relevant intermediate in the preparation of enantiomerically pure compounds with biological activity. Its synthesis using whole-cell biocatalysts represents a clean, environmentally friendly, and cost-effective process . This suggests potential future directions in optimizing and scaling up this process for industrial applications.
Mécanisme D'action
Target of Action
1-(Thiophen-2-yl)ethanol is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur . Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
For example, suprofen, a 2-substituted thiophene derivative, acts as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Pharmacokinetics
It has a molar mass of 12818 g/mol and a density of 1.15 g/cm3 at 25 °C , which may influence its pharmacokinetic properties.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that thiophene-2-ethanol should be stored below +30°c , suggesting that temperature may influence its stability.
Analyse Biochimique
Cellular Effects
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiophene derivatives are used in the preparation of oligothiophene isothiocyanates as fluorescent markers for biopolymers .
Dosage Effects in Animal Models
Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
Metabolic Pathways
Thiophene derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
It is known that thiophene derivatives can interact with various transporters and binding proteins .
Subcellular Localization
Thiophene derivatives are known to be involved in various cellular processes .
Propriétés
IUPAC Name |
1-thiophen-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNFIVTVJXZDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945766 | |
| Record name | 1-(Thiophen-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309-47-9 | |
| Record name | α-Methyl-2-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylthiophene-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Thiophen-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylthiophene-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in producing enantiomerically pure 1-(thiophen-2-yl)ethanol?
A: 1-(Thiophen-2-yl)ethanol serves as a crucial chiral building block in synthesizing various biologically active compounds. [, , ] Obtaining this compound in its enantiomerically pure form, meaning only one of its mirror image forms is present, is critical for developing pharmaceuticals and other bioactive molecules. This is because different enantiomers of a molecule can exhibit different biological activities, including differences in potency, toxicity, and metabolic pathways.
Q2: What are the advantages of using biocatalysts like Enterococcus faecium BY48 for producing (S)-1-(thiophen-2-yl)ethanol?
A: The research highlights the advantages of using Enterococcus faecium BY48 as a whole-cell biocatalyst for synthesizing (S)-1-(thiophen-2-yl)ethanol. [] This method offers a greener and potentially more cost-effective approach compared to traditional chemical synthesis or other biocatalytic procedures. [] The process utilizes mild reaction conditions and exhibits high enantioselectivity, resulting in a product with excellent enantiomeric purity. [] Furthermore, the ability to produce (S)-1-(thiophen-2-yl)ethanol on a gram scale makes it a viable option for industrial applications. []
Q3: Can immobilized lipases be used to obtain enantiomerically pure 1-(thiophen-2-yl)ethanol?
A: Yes, research has shown that immobilized lipases, specifically Candida antarctica lipase B (CAL-B), can be employed for the kinetic resolution of racemic 1-(thiophen-2-yl)ethanol. [, ] This method relies on the enzyme's preference for reacting with one enantiomer over the other, leading to the accumulation of the desired enantiomer. Combining this approach with a Mitsunobu inversion reaction can further enhance the yield of the desired enantiomer. [] This highlights the versatility of enzymatic methods in achieving enantioselective synthesis of valuable chiral building blocks like 1-(thiophen-2-yl)ethanol.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


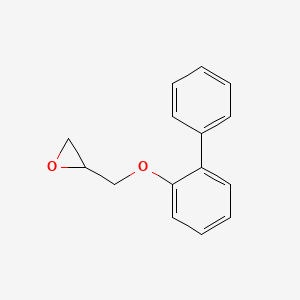
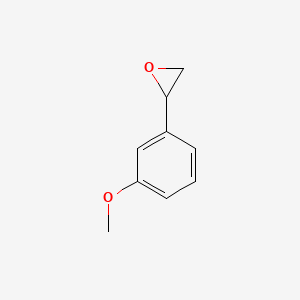

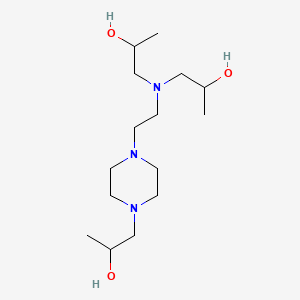

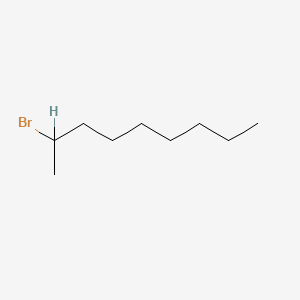

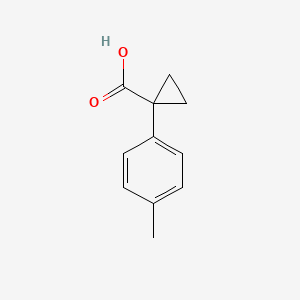
![1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-](/img/structure/B1329721.png)


![N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine](/img/structure/B1329727.png)
![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)

